2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine
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Overview
Description
2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine is a synthetic organic compound that features a morpholine ring substituted with a methyl group, a thiophene ring, and an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical reactivity.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways and as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the morpholine ring: Starting from a suitable precursor, the morpholine ring can be synthesized and methylated.
Thiophene ring introduction: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Ethanamine chain attachment:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the ethanamine chain.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl, acyl, or sulfonyl groups.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine would depend on its specific biological or chemical target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylmorpholin-4-yl)ethan-1-amine: Lacks the thiophene ring, potentially altering its reactivity and biological activity.
2-(Thiophen-2-yl)ethan-1-amine: Lacks the morpholine ring, which might affect its solubility and interaction with biological targets.
4-Methylmorpholine: A simpler structure that can serve as a building block for more complex compounds.
Uniqueness
2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the combination of the morpholine and thiophene rings, which can confer distinct chemical and biological properties. This combination might enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-8-13(4-5-14-9)10(7-12)11-3-2-6-15-11/h2-3,6,9-10H,4-5,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMFEVBNWWMEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(CN)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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